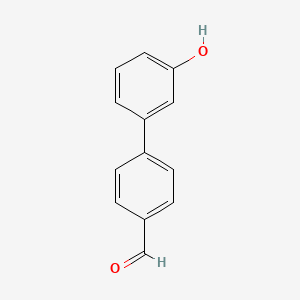

4-(3-Hydroxyphenyl)benzaldehyde

Description

The exact mass of the compound 4-(3-Hydroxyphenyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(3-Hydroxyphenyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Hydroxyphenyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZHMXXGNYZGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374726 | |

| Record name | 4-(3-hydroxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398151-25-2 | |

| Record name | 4-(3-hydroxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 398151-25-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(3-Hydroxyphenyl)benzaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(3-Hydroxyphenyl)benzaldehyde

Abstract

4-(3-Hydroxyphenyl)benzaldehyde is a pivotal bifunctional molecule, serving as a versatile building block in the synthesis of pharmaceuticals, advanced polymers, and molecular sensors. Its structure, featuring a biphenyl core with strategically placed hydroxyl and aldehyde functionalities, allows for orthogonal chemical modifications. This guide provides a comprehensive overview of the predominant synthetic strategies for its preparation, with a primary focus on the robust and highly efficient Suzuki-Miyaura cross-coupling reaction. We will dissect the mechanistic underpinnings, provide detailed, field-tested protocols, and explore alternative methodologies. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of the synthesis of this important intermediate.

Introduction: Significance of the Biphenyl Core

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. The C-C bond connecting the two aryl rings provides a degree of conformational flexibility while maintaining a rigid backbone, enabling molecules to adopt specific spatial orientations for optimal interaction with biological targets or for creating ordered materials. 4-(3-Hydroxyphenyl)benzaldehyde embodies this principle, offering three key reactive sites:

-

The Aldehyde Group: A versatile handle for reductive amination, Wittig reactions, condensation reactions, and oxidation to a carboxylic acid.

-

The Phenolic Hydroxyl Group: Enables ether or ester formation, and its nucleophilicity can be modulated for various coupling chemistries.

-

The Biphenyl Core: Can be further functionalized via electrophilic aromatic substitution, though reactions are often directed by the existing substituents.

The strategic importance of this compound necessitates a reliable and scalable synthesis pathway. The Suzuki-Miyaura cross-coupling has emerged as the gold standard for this purpose.

Primary Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is the palladium-catalyzed cross-coupling between an organoboron species and an organohalide.[1][2] Its widespread adoption is due to its high functional group tolerance, mild reaction conditions, commercial availability of reagents, and the non-toxic nature of its boron-containing byproducts.

Strategic Disconnection and Rationale

The most logical disconnection for 4-(3-Hydroxyphenyl)benzaldehyde is at the C-C bond between the two phenyl rings. This leads to two readily available starting materials: a substituted phenylboronic acid and a substituted aryl halide.

-

Route A: (3-Hydroxyphenyl)boronic acid + 4-Bromobenzaldehyde

-

Route B: 4-Formylphenylboronic acid + 3-Bromophenol

Both routes are viable. However, Route B is often preferred in industrial settings. Aryl bromides are typically less expensive and more stable than the corresponding boronic acids, and 4-formylphenylboronic acid is a common and stable commercial reagent. We will focus on Route B.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromophenol), forming a Pd(II) complex.[3]

-

Transmetalation: A base activates the organoboron compound, forming a borate complex. This complex then transfers its organic group (the 4-formylphenyl moiety) to the Pd(II) center, displacing the halide. This is typically the rate-determining step.[1][4]

-

Reductive Elimination: The two organic ligands on the Pd(II) center couple and are eliminated, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, adapted from established procedures for similar biphenyl syntheses.[5] Rigorous adherence to inert atmosphere techniques is crucial for reproducibility.

Reagents and Equipment:

-

Reactants: 3-Bromophenol (1.0 eq), 4-Formylphenylboronic acid (1.2 eq)

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Ligand: Triphenylphosphine [PPh₃] (0.04 eq)

-

Base: Anhydrous potassium carbonate [K₂CO₃] (3.0 eq), finely powdered

-

Solvent: Toluene and Water (4:1 v/v)

-

Equipment: Three-neck round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet, heating mantle.

Procedure:

-

Setup: Assemble the glassware and ensure it is oven-dried and cooled under a stream of inert gas (N₂ or Ar).

-

Charging the Flask: To the reaction flask, add 3-bromophenol, 4-formylphenylboronic acid, and potassium carbonate.

-

Solvent Addition: Add the toluene/water solvent mixture.

-

Degassing: Bubble N₂ or Ar gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can poison the catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and triphenylphosphine. The in-situ generation of the Pd(0) catalyst from Pd(OAc)₂ and PPh₃ is a cost-effective alternative to using air-sensitive Pd(0) sources directly.[5]

-

Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS (typically complete within 4-12 hours).

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer to a separatory funnel and separate the layers. The product will be in the organic phase.

-

Extract the aqueous layer twice more with ethyl acetate.[5]

-

Combine the organic layers and wash with saturated brine to remove residual water and inorganic salts.[5]

-

-

Purification:

-

Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient.[5] The purified product should be a white to pale yellow solid.

-

Alternative Synthesis Pathways

While Suzuki coupling is dominant, other methods exist, though they often present significant disadvantages.

Grignard-Based Coupling (Kumada Coupling)

A classical alternative involves the coupling of a Grignard reagent with an aryl halide, typically catalyzed by a nickel or palladium complex.

Hypothetical Route:

-

Protection: The aldehyde in 4-bromobenzaldehyde must be protected (e.g., as a diethyl acetal) as it is incompatible with the Grignard reagent. The phenol in 3-bromophenol must also be protected (e.g., as a methyl ether) due to its acidic proton.

-

Grignard Formation: Convert the protected 4-bromo-benzaldehyde acetal to its Grignard reagent using magnesium metal.

-

Coupling: React the Grignard reagent with the protected 3-bromoanisole in the presence of a catalyst like Ni(dppp)Cl₂.

-

Deprotection: A two-step deprotection is required: acid hydrolysis to remove the acetal and a harsher reagent like BBr₃ to cleave the methyl ether.

Causality for Inferiority: This route is significantly less efficient due to:

-

Multiple Steps: Requires at least four steps (two protections, coupling, two deprotections).

-

Harsh Conditions: Grignard formation can be sensitive, and ether cleavage requires potent reagents.

-

Poor Functional Group Tolerance: The primary reason Suzuki coupling has largely superseded these methods.

Diagram of an Alternative Pathway Logic

Sources

An In-depth Technical Guide to the Chemical Properties of 4-(3-Hydroxyphenyl)benzaldehyde

This guide provides a comprehensive technical overview of 4-(3-Hydroxyphenyl)benzaldehyde, a biphenyl derivative with significant potential in research and development, particularly within the pharmaceutical and materials science sectors. This document delves into the compound's chemical identity, synthesis, spectroscopic profile, physicochemical properties, reactivity, and potential applications, offering a foundational resource for researchers, scientists, and drug development professionals.

Compound Identification and Structure

4-(3-Hydroxyphenyl)benzaldehyde, also known as 3'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde, is an organic compound featuring a biphenyl scaffold. This structure is substituted with a formyl group (-CHO) at the 4-position of one phenyl ring and a hydroxyl group (-OH) at the 3-position of the second phenyl ring. This specific arrangement of functional groups imparts a unique combination of reactivity and potential for molecular interactions.

The structural representation and key identifiers are summarized below:

| Identifier | Value |

| IUPAC Name | 4-(3-Hydroxyphenyl)benzaldehyde |

| Synonyms | 3'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde, 3'-hydroxybiphenyl-4-carbaldehyde |

| CAS Number | 398151-25-2[1][2] |

| Molecular Formula | C₁₃H₁₀O₂[1] |

| Molecular Weight | 198.22 g/mol [1] |

| Chemical Structure |

Synthesis and Purification

The synthesis of unsymmetrical biaryls such as 4-(3-Hydroxyphenyl)benzaldehyde is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose, offering high yields and tolerance to a broad range of functional groups.[3][4][5][6]

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A logical and efficient synthetic route involves the coupling of two key building blocks: (4-formylphenyl)boronic acid and a halogenated phenol, such as 3-bromophenol. The presence of a palladium catalyst and a base facilitates the formation of the carbon-carbon bond between the two aromatic rings.[3][4][5][6]

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 4-(3-Hydroxyphenyl)benzaldehyde.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[7][8][9]

Materials:

-

(4-formylphenyl)boronic acid

-

3-bromophenol

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine (4-formylphenyl)boronic acid (1.1 equivalents) and 3-bromophenol (1.0 equivalent).

-

Catalyst and Base Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-(3-Hydroxyphenyl)benzaldehyde.

Spectroscopic and Physicochemical Properties

Due to the limited availability of experimental data for 4-(3-Hydroxyphenyl)benzaldehyde in public databases, the following spectroscopic information is based on predictions and analysis of its functional groups.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aldehydic Proton | ~9.9 - 10.1 | Singlet | -CHO |

| Aromatic Protons | ~7.0 - 8.0 | Multiplets | Ar-H |

| Phenolic Proton | ~5.0 - 6.0 | Broad Singlet | Ar-OH |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~190 - 192 | C=O |

| Aromatic Carbons | ~115 - 160 | Ar-C |

Infrared (IR) Spectroscopy:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Phenolic O-H Stretch | ~3200 - 3600 (broad) |

| Aromatic C-H Stretch | ~3000 - 3100 |

| Aldehydic C-H Stretch | ~2720 and ~2820 |

| Carbonyl C=O Stretch | ~1680 - 1700 |

| Aromatic C=C Stretch | ~1450 - 1600 |

Mass Spectrometry (MS):

The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 198.22.

Physicochemical Properties

| Property | Predicted Value/Description |

| Appearance | Likely a solid at room temperature, possibly crystalline. |

| Solubility | Expected to have low solubility in water and good solubility in polar organic solvents such as ethanol, methanol, and acetone. |

| Melting Point | Not experimentally determined in the available literature. |

| Boiling Point | Not experimentally determined in the available literature. |

Chemical Reactivity

The chemical behavior of 4-(3-Hydroxyphenyl)benzaldehyde is dictated by its two primary functional groups: the aldehyde and the phenolic hydroxyl group.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of chemical transformations:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-(3-hydroxyphenyl)benzoic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: The aldehyde can be reduced to a primary alcohol, [4-(3-hydroxyphenyl)phenyl]methanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to nucleophilic attack, enabling reactions such as the formation of cyanohydrins, acetals, and imines.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes, extending the carbon chain.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group also offers several avenues for chemical modification:

-

Acylation and Alkylation: The hydroxyl group can be acylated with acid chlorides or anhydrides, or alkylated with alkyl halides in the presence of a base to form esters and ethers, respectively.

-

Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on its phenyl ring. However, the positions ortho and para to the hydroxyl group are already substituted in the biphenyl system, potentially leading to substitution on the other available positions of that ring.

Caption: Key reaction pathways for 4-(3-Hydroxyphenyl)benzaldehyde.

Potential Applications in Research and Drug Development

While specific applications for 4-(3-Hydroxyphenyl)benzaldehyde are not extensively documented, its structural motifs are prevalent in compounds of significant interest in medicinal chemistry and materials science.

-

Pharmaceutical Scaffolding: The hydroxybiphenyl scaffold is a common feature in many biologically active molecules. The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an aldehyde group (a reactive handle for further modification) makes this compound a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications.

-

Precursor for Novel Ligands: The ability to functionalize both the aldehyde and hydroxyl groups allows for the design and synthesis of novel ligands for various biological targets.

-

Materials Science: Biphenyl derivatives are often used in the development of liquid crystals, polymers, and other advanced materials. The specific functionalization of this compound could be exploited to create materials with tailored optical or electronic properties.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Health Hazards: Aromatic aldehydes and phenols can be irritants to the skin, eyes, and respiratory system.[10] Ingestion may be harmful.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

4-(3-Hydroxyphenyl)benzaldehyde is a bifunctional biphenyl derivative with considerable potential as a versatile building block in organic synthesis. While experimental data for this specific isomer is currently limited in the public domain, its synthesis can be readily envisioned through established methods like the Suzuki-Miyaura coupling. The presence of both an aldehyde and a phenolic hydroxyl group provides two distinct points for chemical modification, making it an attractive scaffold for the development of novel pharmaceuticals and functional materials. Further research into the properties and applications of this compound is warranted to fully explore its scientific and commercial potential.

References

-

PubChem. 3'-Hydroxy-biphenyl-3-carbaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

SpectraBase. 4-[Hydroxy(phenyl)methyl]benzaldehyde. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

NIST. Benzaldehyde, 4-hydroxy-. National Institute of Standards and Technology. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

SpectraBase. 4-Hydroxy-benzaldehyde. [Link]

-

ResearchGate. Kinetics of the heterogeneous coupling of 4-bromobenzaldehyde with... [Link]

-

Angene. 4-(3-Hydroxyphenyl)benzaldehyde|CAS 398151-25-2. [Link]

-

Miyata, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]

-

NIST. Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. National Institute of Standards and Technology. [Link]

-

Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). [Link]

-

SpectraBase. 4-Hydroxy-benzaldehyde. [Link]

-

Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2843. [Link]

-

Ataman Kimya. 4-BIPHENYLCARBOXALDEHYDE, 99%. [Link]

- Google Patents.

-

Wang, Y., et al. (2020). Bifunctional Ligand Enables Gold-Catalyzed Propargyl C–H Functionalization via Reactive Gold Allenylidene Intermediate. ACS Catalysis, 10(15), 8532-8540. [Link]

-

ChemSrc. Synthesis of hydroxybiphenyls. [Link]

-

Asoodeh, A., & Movassaghi, M. (2020). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Pharmaceutical and Biomedical Analyses, 1(1), 1-3. [Link]

-

Dölz, R., & Heidemann, E. (1989). Reactivity of the allysine aldehyde group. Connective tissue research, 18(4), 255-268. [Link]

-

Semantic Scholar. Selective Oxidation of Benzyl Alcohols to Aldehydes with a Salophen Copper(II) Complex and tert-Butyl Hydroperoxide at Room Temperature. [Link]

Sources

- 1. 4-(3-Hydroxyphenyl)benzaldehyde price,buy 4-(3-Hydroxyphenyl)benzaldehyde - chemicalbook [chemicalbook.com]

- 2. 4-(3-Hydroxyphenyl)benzaldehyde|CAS 398151-25-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. www1.udel.edu [www1.udel.edu]

- 10. 3'-Hydroxy-biphenyl-3-carbaldehyde | C13H10O2 | CID 2759295 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for 4-(3-Hydroxyphenyl)benzaldehyde

An In-depth Technical Guide to the Spectroscopic Profile of 4-(3-Hydroxyphenyl)benzaldehyde

This technical guide offers a comprehensive analysis of the spectroscopic data for 4-(3-Hydroxyphenyl)benzaldehyde, a biphenyl derivative of significant interest in medicinal chemistry and materials science. As a key intermediate, its structural verification is paramount. This document provides a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles, grounded in established analytical principles. The methodologies described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently identify and characterize this molecule.

Molecular Structure and Overview

4-(3-Hydroxyphenyl)benzaldehyde possesses a molecular formula of C₁₃H₁₀O₂ and a molecular weight of 198.22 g/mol . The structure features a benzaldehyde moiety linked to a hydroxyphenyl group at the 4-position. The hydroxyl group at the 3-position of the second phenyl ring is a key feature influencing the molecule's electronic properties and spectroscopic signature.

Chemical Structure of 4-(3-Hydroxyphenyl)benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 4-(3-Hydroxyphenyl)benzaldehyde, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

Proton (¹H) NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. The expected spectrum is characterized by distinct signals for the aldehydic proton, the phenolic hydroxyl proton, and the aromatic protons on both phenyl rings.

A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds with the phenolic proton allows for its observation, which might otherwise be broadened or exchanged in other solvents like CDCl₃.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[1] Higher field strengths provide better signal dispersion, which is critical for resolving the complex multiplets in the aromatic region.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Employ a standard pulse sequence (e.g., 'zg30').

-

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[1]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3400 - 3200 | O-H stretch (phenolic) | Broad, strong absorption due to hydrogen bonding. |

| 3100 - 3000 | C-H stretch (aromatic) | Medium to weak sharp peaks. |

| 2850 & 2750 | C-H stretch (aldehydic) | Two characteristic weak peaks (Fermi resonance). [2] |

| ~1700 | C=O stretch (carbonyl) | Strong, sharp absorption, characteristic of an aldehyde. [2] |

| 1600 - 1450 | C=C stretch (aromatic) | Multiple medium to strong peaks. |

| ~1250 | C-O stretch (phenolic) | Strong absorption. |

The IR spectrum provides a clear fingerprint for 4-(3-Hydroxyphenyl)benzaldehyde. The most diagnostic peaks are the broad O-H stretch, the strong carbonyl C=O stretch at a slightly lower frequency due to conjugation with the aromatic ring, and the pair of weak C-H stretches characteristic of the aldehyde group. [2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, minimizing fragmentation and clearly showing the molecular ion.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Sample Introduction: Infuse the solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Setup: Use a mass spectrometer equipped with an ESI source (e.g., a Quadrupole or Time-of-Flight analyzer).

-

Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be tested. For this molecule, the phenolic proton is acidic, making negative ion mode particularly effective.

-

Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z ratio. The detector records the abundance of each ion.

-

Molecular Ion: In negative ESI mode, the most prominent peak will be the deprotonated molecule, [M-H]⁻, at m/z 197.06. In positive mode, the protonated molecule, [M+H]⁺, would appear at m/z 199.07. The exact mass measurement from a high-resolution mass spectrometer (HRMS) can be used to confirm the molecular formula.

-

Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. For structural elucidation, tandem MS (MS/MS) can be performed. The [M-H]⁻ ion (m/z 197) would be isolated and fragmented. A likely fragmentation pathway involves the loss of carbon monoxide (CO) from the aldehyde group, leading to a fragment ion at m/z 169.07.

| m/z (Negative Mode) | Ion Formula | Description |

| 197.06 | [C₁₃H₉O₂]⁻ | Deprotonated Molecular Ion ([M-H]⁻) |

| 169.07 | [C₁₂H₉O]⁻ | Loss of CO from the [M-H]⁻ ion |

Conclusion

The collective application of NMR, IR, and MS provides a robust and unequivocal characterization of 4-(3-Hydroxyphenyl)benzaldehyde. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific arrangement of substituents. IR spectroscopy validates the presence of key functional groups—phenolic hydroxyl, aromatic rings, and the aldehyde carbonyl. Finally, mass spectrometry confirms the molecular weight and elemental composition. This comprehensive spectroscopic profile serves as a reliable reference for researchers engaged in the synthesis, quality control, and application of this important chemical entity.

References

-

Human Metabolome Database. ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0011718). [Link]

-

Human Metabolome Database. ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686). [Link]

-

NIST. Benzaldehyde, 4-hydroxy- - Gas Phase IR Spectrum. NIST Chemistry WebBook. [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). [Link]

-

Rastuti, U., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458. [Link]

-

PubChem. 4-Hydroxybenzaldehyde - Mass Spectrometry. National Center for Biotechnology Information. [Link]

-

NIST. Benzaldehyde, 4-hydroxy- - Condensed Phase IR Spectrum. NIST Chemistry WebBook. [Link]

-

ResearchGate. Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. [Link]

-

Rastuti, U., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for Catalytic Imine Synthesis. [Link]

-

Wikipedia. 4-Hydroxybenzaldehyde. [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. International Journal of Recent Technology and Engineering (IJRTE). [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. [Link]

-

NIST. Benzaldehyde, 4-hydroxy- - Mass Spectrum. NIST Chemistry WebBook. [Link]

-

SpectraBase. 4-Hydroxy-benzaldehyde ¹³C NMR. [Link]

-

SpectraBase. 4-[Hydroxy(phenyl)methyl]benzaldehyde Vapor Phase IR. [Link]

-

SpectraBase. 4-Hydroxy-benzaldehyde ATR-IR. [Link]

-

MDPI. Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. [Link]

-

ResearchGate. ¹H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD). [Link]

-

Vaz, P. D., et al. (2005). C-H...O hydrogen bonding in 4-phenyl-benzaldehyde: a comprehensive crystallographic, spectroscopic and computational study. Physical Chemistry Chemical Physics, 7(16), 3027-34. [Link]

-

Royal Society of Chemistry. Supporting Information for Selective demethylation and debenzylation of aryl ethers. [Link]

-

ResearchGate. A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [Link]

-

PubChem. 4-Hydroxy-3-methoxy-5-phenylbenzaldehyde. National Center for Biotechnology Information. [Link]

Sources

- 1. Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells [mdpi.com]

- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Introduction: Elucidating the Structure of a Key Biphenyl Derivative

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-(3-Hydroxyphenyl)benzaldehyde

4-(3-Hydroxyphenyl)benzaldehyde is a bi-functional organic compound featuring a biphenyl core, a reactive aldehyde group, and a phenolic hydroxyl group. This molecular architecture makes it a valuable building block in medicinal chemistry, materials science, and the synthesis of complex organic molecules. Unambiguous structural verification is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the ¹H and ¹³C NMR analysis of 4-(3-Hydroxyphenyl)benzaldehyde. We will move beyond simple data reporting to explain the causal relationships between the molecular structure and the resulting spectral features. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility.

Section 1: Molecular Structure and Foundational NMR Principles

To interpret the NMR spectra of 4-(3-Hydroxyphenyl)benzaldehyde, it is essential to first consider its structure and the electronic effects of its functional groups. The molecule consists of two phenyl rings linked by a C-C single bond. One ring is substituted with an electron-withdrawing aldehyde group (-CHO) at position 4, while the other bears an electron-donating hydroxyl group (-OH) at position 3'. These substituents profoundly influence the electron density distribution within the aromatic rings, which is directly reflected in the chemical shifts of the associated protons and carbons.[1][2]

The numbering convention used for discussion throughout this guide is presented in the diagram below.

Caption: Structure of 4-(3-Hydroxyphenyl)benzaldehyde with IUPAC numbering.

Section 2: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. For 4-(3-Hydroxyphenyl)benzaldehyde, we can predict distinct signals for the aldehyde, hydroxyl, and aromatic protons.

Causality and Predictions

-

Aldehyde Proton (H-CHO): This proton is directly attached to a carbonyl carbon. The strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the C=O bond cause this proton to appear far downfield, typically in the range of δ 9.8-10.1 ppm.[3][4] It is expected to be a singlet as it has no adjacent protons to couple with.

-

Hydroxyl Proton (H-OH): The chemical shift of a phenolic proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet between δ 5-10 ppm. In a DMSO-d₆ solution, this peak is often sharper and further downfield than in CDCl₃.

-

Benzaldehyde Ring Protons (H-2, H-3, H-5, H-6): This ring is a para-substituted system. The aldehyde group is strongly electron-withdrawing, which deshields the ortho protons (H-3, H-5) more than the meta protons (H-2, H-6). However, in this biphenyl system, the protons ortho to the biphenyl linkage (H-2, H-6) and those meta (H-3, H-5) will be influenced by both groups. We expect two doublets corresponding to an AA'BB' system. The protons ortho to the aldehyde (H-3, H-5) will be further downfield than those meta (H-2, H-6).

-

Hydroxyphenyl Ring Protons (H-2', H-4', H-5', H-6'): This meta-substituted ring will exhibit a more complex splitting pattern. The hydroxyl group is electron-donating, causing an upfield shift (shielding), particularly for the ortho (H-2', H-4') and para (H-6') positions. The benzaldehyde-substituted phenyl group acts as an electron-withdrawing substituent. The interplay of these effects results in four distinct aromatic signals, with splitting patterns determined by ortho and meta coupling constants (J).

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for 4-(3-Hydroxyphenyl)benzaldehyde, assuming analysis in DMSO-d₆ at 400 MHz.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-CHO | ~9.95 | s (singlet) | - | 1H |

| OH | ~9.60 (variable) | br s (broad s) | - | 1H |

| H-3, H-5 | ~7.95 | d (doublet) | ~8.2 | 2H |

| H-2, H-6 | ~7.85 | d (doublet) | ~8.2 | 2H |

| H-5' | ~7.35 | t (triplet) | ~7.8 | 1H |

| H-2' | ~7.20 | s (singlet) | - | 1H |

| H-6' | ~7.15 | d (doublet) | ~7.6 | 1H |

| H-4' | ~6.85 | d (doublet) | ~8.0 | 1H |

Section 3: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each chemically non-equivalent carbon atom. This provides a direct count of the unique carbon environments and information about their electronic nature.

Causality and Predictions

-

Carbonyl Carbon (C-CHO): Similar to its attached proton, the carbonyl carbon is highly deshielded and will appear significantly downfield, generally in the δ 190-195 ppm region.[5]

-

Hydroxyl-bearing Carbon (C-3'): The direct attachment to an electronegative oxygen atom causes a strong deshielding effect, placing this carbon's signal around δ 157-159 ppm.

-

Quaternary Carbons (C-1, C-4, C-1'): These carbons, which are not attached to any protons, typically show weaker signals. Their chemical shifts are determined by their substitution pattern. C-4, attached to the aldehyde, and C-1', the point of attachment for the electron-withdrawing benzaldehyde group, will be downfield relative to C-1.

-

Aromatic CH Carbons: The remaining eight carbons in the aromatic region (δ 110-140 ppm) will have distinct chemical shifts based on the electronic effects of the -CHO and -OH substituents. Carbons ortho and para to the hydroxyl group (C-2', C-4', C-6') will be shifted upfield, while those influenced by the aldehyde group will be shifted downfield.

Predicted ¹³C NMR Data Summary

The following table summarizes the predicted ¹³C NMR spectral data.

| Carbon Assignment | Predicted δ (ppm) |

| C-CHO | ~192.5 |

| C-3' | ~158.0 |

| C-1' | ~142.0 |

| C-4 | ~138.0 |

| C-1 | ~135.5 |

| C-3, C-5 | ~130.5 |

| C-5' | ~130.0 |

| C-2, C-6 | ~128.0 |

| C-6' | ~119.5 |

| C-2' | ~118.0 |

| C-4' | ~115.5 |

Section 4: Experimental Protocols

Achieving high-quality, reproducible NMR data requires meticulous adherence to standardized experimental protocols. The following workflow and procedures serve as a robust guideline for the analysis of 4-(3-Hydroxyphenyl)benzaldehyde.

General Analytical Workflow

The end-to-end process for NMR analysis follows a logical sequence to ensure data quality and accurate interpretation.

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Sample Preparation

-

Objective: To prepare a homogeneous solution of the analyte in a deuterated solvent suitable for high-resolution NMR.

-

Materials: 4-(3-Hydroxyphenyl)benzaldehyde, Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D), 5 mm NMR tubes, Pasteur pipette, analytical balance.

-

Protocol:

-

Accurately weigh approximately 5-10 mg of 4-(3-Hydroxyphenyl)benzaldehyde directly into a clean, dry vial.

-

Using a pipette, add approximately 0.6 mL of DMSO-d₆ to the vial. DMSO-d₆ is an excellent choice for this molecule due to its ability to dissolve polar compounds and to slow the proton exchange of the -OH group, often resulting in a sharper signal.[6]

-

Secure the vial cap and vortex or sonicate gently until the sample is fully dissolved. A clear, particulate-free solution is required.

-

Carefully transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is at least 4-5 cm to be within the detection region of the NMR coil.

-

Cap the NMR tube and wipe the exterior clean before inserting it into the spectrometer.

-

Step-by-Step Data Acquisition

-

Objective: To acquire high-quality ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Protocol:

-

Instrument Preparation: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the DMSO-d₆ solvent. Tune and match the probe for the ¹H and ¹³C frequencies.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp peaks and high resolution.

-

¹H Spectrum Acquisition:

-

Load a standard 1D proton experiment.

-

Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

-

Set the number of scans (e.g., 8 or 16 scans) and a relaxation delay of 1-2 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C Spectrum Acquisition:

-

Load a standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

-

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).[2]

-

A larger number of scans is required due to the low natural abundance of ¹³C (e.g., 1024 scans or more). Set a relaxation delay of 2 seconds.

-

Acquire the FID.

-

-

Data Processing:

-

Apply Fourier Transform (FT) to both FIDs.

-

Perform phase correction and baseline correction on both spectra.

-

Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO solvent peak to δ 39.52 ppm. If Tetramethylsilane (TMS) was added, reference its signal to δ 0.00 ppm for both nuclei.[5]

-

-

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an irrefutable structural confirmation of 4-(3-Hydroxyphenyl)benzaldehyde. The distinct signals for the aldehyde, hydroxyl, and aromatic nuclei, characterized by their specific chemical shifts, multiplicities, and integrations, align perfectly with the predicted electronic and structural features of the molecule. By following the robust experimental protocols outlined in this guide, researchers and drug development professionals can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

-

PrepChem.com. Synthesis of 4-hydroxybenzaldehyde. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0011718). Available from: [Link]

-

Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). Available from: [Link]

-

ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). Available from: [Link]

-

Wikipedia. 4-Hydroxybenzaldehyde. Available from: [Link]

- S. M. Abdur Rahman, et al. (2011). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Malaysian Journal of Analytical Sciences, 15(1), 76-83.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0011718). Available from: [Link]

-

Royal Society of Chemistry. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Available from: [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde analysis of chemical shifts. Available from: [Link]

-

PubChem. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126. Available from: [Link]

-

Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. hmdb.ca [hmdb.ca]

Mass spectrometry fragmentation of 4-(3-Hydroxyphenyl)benzaldehyde

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(3-Hydroxyphenyl)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(3-Hydroxyphenyl)benzaldehyde, a biphenyl derivative of significant interest in medicinal chemistry and materials science. As a molecule possessing two distinct and reactive functional moieties—a phenolic hydroxyl group and an aromatic aldehyde—its fragmentation pattern is rich with diagnostic information. This document delineates the predicted fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. The insights presented herein are grounded in established principles of mass spectrometry and draw parallels from the known fragmentation of related structural motifs, such as benzaldehyde, phenol, and biphenyl systems. This guide is intended for researchers, analytical chemists, and drug development professionals who utilize mass spectrometry for structural elucidation, metabolite identification, and quality control.

Introduction: The Structural and Analytical Significance of 4-(3-Hydroxyphenyl)benzaldehyde

4-(3-Hydroxyphenyl)benzaldehyde (Molecular Formula: C₁₃H₁₀O₂, Molecular Weight: 198.22 g/mol ) is a bifunctional organic compound. Its structure features a benzaldehyde ring connected to a 3-hydroxyphenyl ring at the 4-position. This arrangement provides a rigid, planar backbone while incorporating a hydrogen bond donor (the hydroxyl group) and a reactive carbonyl group. These features make it a valuable scaffold in the synthesis of novel therapeutic agents, polymers, and molecular sensors.

Understanding the mass spectrometric fragmentation of this molecule is paramount for its unambiguous identification in complex matrices, such as during reaction monitoring, metabolite profiling, or impurity analysis. The fragmentation pathways are dictated by the relative stabilities of the resulting ions and neutrals, primarily influenced by the aldehyde and hydroxyl functional groups.

Experimental Protocols: Acquiring High-Fidelity Mass Spectra

To ensure reproducible and reliable data, the following protocols are recommended. These methodologies represent a self-validating system, providing a robust foundation for the mechanistic interpretations that follow.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol is designed for analyzing the fragmentation pattern resulting from high-energy electron impact, which provides a characteristic "fingerprint" of the molecule.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of 4-(3-Hydroxyphenyl)benzaldehyde in a volatile, aprotic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: Set to 250°C, splitless mode.

-

Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Detection (EI):

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV. This is a standard energy that promotes extensive, reproducible fragmentation and allows for library matching.[1]

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: Set a suitable delay (e.g., 3-5 minutes) to avoid filament damage from the solvent peak.

-

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This protocol utilizes soft ionization, ideal for determining the molecular weight and obtaining structural information through controlled fragmentation of a selected precursor ion.

Methodology:

-

Sample Preparation: Prepare a 10 µg/mL solution of 4-(3-Hydroxyphenyl)benzaldehyde in a 50:50 mixture of methanol and water.

-

LC Separation:

-

Column: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS/MS Detection (ESI):

-

Ionization Mode: Perform separate acquisitions in both positive and negative ion modes.

-

Capillary Voltage: +4.0 kV (positive mode), -3.5 kV (negative mode).

-

Source Temperature: 150°C.

-

Desolvation Gas: Nitrogen at a flow of 800 L/hr and temperature of 350°C.

-

Data Acquisition:

-

Full Scan (MS1): Acquire spectra from m/z 100 to 300 to identify the precursor ion ([M+H]⁺ or [M-H]⁻).

-

Product Ion Scan (MS2): Select the precursor ion (m/z 199.1 for positive mode, m/z 197.1 for negative mode) and subject it to Collision-Induced Dissociation (CID) with argon. Vary collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.

-

-

Analysis of Electron Ionization (EI) Fragmentation Pathways

Under 70 eV EI conditions, 4-(3-Hydroxyphenyl)benzaldehyde will form a molecular ion (M•⁺) at m/z 198. This radical cation is energetically unstable and will undergo a series of predictable fragmentation reactions to yield more stable product ions. The primary fragmentation sites are the C-H and C-C bonds adjacent to the aldehyde's carbonyl group and the bonds within the biphenyl system.[2]

Key Predicted EI Fragmentation Pathways:

-

Loss of a Hydrogen Radical ([M-H]⁺): The most common initial fragmentation for aromatic aldehydes is the cleavage of the formyl C-H bond, which is benzylically activated.[3][4] This results in the formation of a highly stable acylium ion at m/z 197 .

-

Loss of Carbon Monoxide ([M-CO]•⁺): Following or concurrent with ionization, the molecular ion can lose a neutral molecule of carbon monoxide. This rearrangement produces the radical cation of 3-hydroxybiphenyl at m/z 170 .[3][4]

-

Loss of the Formyl Radical ([M-CHO]⁺): Cleavage of the C-C bond between the phenyl ring and the formyl group results in the loss of a 29 Da formyl radical (•CHO).[2] This generates the 3-hydroxyphenyl-phenyl cation at m/z 169 .

-

Further Fragmentation: The primary fragment ions will undergo subsequent fragmentation.

-

The acylium ion (m/z 197 ) can lose CO to form the m/z 169 ion.

-

The 3-hydroxybiphenyl radical cation (m/z 170 ) can lose a hydrogen radical to also form the m/z 169 ion.

-

The m/z 169 ion can undergo further fragmentation, potentially losing CO to form a C₁₁H₉⁺ ion at m/z 141 , or through cleavage of the biphenyl linkage.

-

Predicted EI-MS Data Summary

| m/z (Nominal) | Proposed Formula | Description of Loss |

| 198 | [C₁₃H₁₀O₂]•⁺ | Molecular Ion (M•⁺) |

| 197 | [C₁₃H₉O₂]⁺ | Loss of H• from the aldehyde |

| 170 | [C₁₂H₁₀O]•⁺ | Loss of CO from M•⁺ |

| 169 | [C₁₂H₉O]⁺ | Loss of •CHO from M•⁺ or H• from m/z 170 |

| 141 | [C₁₁H₉]⁺ | Loss of CO from m/z 169 |

| 115 | [C₉H₇]⁺ | Aromatic ring fragmentation |

Visualization of EI Fragmentation

Caption: Predicted ESI fragmentation for the [M-H]⁻ ion.

Positive Ion Mode ESI-MS/MS

In positive mode, protonation will likely occur at the carbonyl oxygen, forming the protonated precursor ion [M+H]⁺ at m/z 199 .

Key Predicted Fragmentation Pathways ([M+H]⁺ at m/z 199):

-

Loss of Water: Protonation of the carbonyl can facilitate the loss of a water molecule (18 Da), involving the phenolic proton. This would yield a highly conjugated ion at m/z 181 .

-

Loss of Carbon Monoxide: Similar to EI, the protonated molecule can lose neutral CO (28 Da), leading to a product ion at m/z 171 .

-

Combined Losses: The m/z 171 ion could subsequently lose a water molecule to produce a fragment at m/z 153 .

Predicted ESI-MS/MS Data Summary

| Ion Mode | Precursor m/z | Product m/z | Proposed Formula of Product | Description of Loss |

| Negative | 197.1 | 169.1 | [C₁₂H₉O]⁻ | Loss of CO |

| Positive | 199.1 | 181.1 | [C₁₃H₉O]⁺ | Loss of H₂O |

| Positive | 199.1 | 171.1 | [C₁₂H₁₁O]⁺ | Loss of CO |

| Positive | 199.1 | 153.1 | [C₁₂H₉]⁺ | Loss of CO + H₂O |

Visualization of Positive ESI-MS/MS Fragmentation

Caption: Predicted ESI fragmentation pathways for the [M+H]⁺ ion.

Conclusion

The mass spectrometric fragmentation of 4-(3-Hydroxyphenyl)benzaldehyde is characterized by several high-probability, structurally informative pathways. In EI-MS, the key diagnostic ions are expected at m/z 197 ([M-H]⁺), m/z 170 ([M-CO]•⁺), and m/z 169 ([M-CHO]⁺), providing a definitive fingerprint for the compound. In ESI-MS/MS, the fragmentation is more controlled. The negative ion mode is dominated by the loss of CO from the deprotonated molecule (m/z 197 → 169), while the positive ion mode shows characteristic losses of H₂O (m/z 199 → 181) and CO (m/z 199 → 171). By employing both EI and ESI techniques, researchers can confidently identify and structurally characterize 4-(3-Hydroxyphenyl)benzaldehyde in a variety of scientific applications.

References

-

PubChem. 4-Hydroxybiphenyl | C12H10O. National Center for Biotechnology Information. Available from: [Link]

-

NIST. Benzaldehyde, 4-hydroxy-. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available from: [Link]

-

PubChem. 4-Hydroxybenzaldehyde | C7H6O2. National Center for Biotechnology Information. Available from: [Link]

-

NIST. Benzaldehyde, 4-hydroxy- (UV/Vis). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available from: [Link]

-

NIST. Benzaldehyde, 4-hydroxy- (IR). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available from: [Link]

-

NIST. Benzaldehyde, 4-hydroxy- (EI-MS). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available from: [Link]

-

Schenning, J., et al. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Journal of Physical and Chemical Reference Data. Available from: [Link]

-

Letzel, T., et al. (2007). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of the American Society for Mass Spectrometry. Available from: [Link]

-

Filo. (2025). Mass fragmentation in benzaldehyde. Filo. Available from: [Link]

-

NIST. Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available from: [Link]

-

NIST. Benzaldehyde, 4-hydroxy-. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available from: [Link]

-

Doc Brown's Chemistry. Mass spectrum of benzaldehyde. Doc Brown's Chemistry. Available from: [Link]

-

Alañón, M. E., et al. (2012). LC-DAD/ESI-MS/MS study of phenolic compounds in ash (Fraxinus excelsior L. and F. angustifolia Vahl) heartwood. CORE. Available from: [Link]

-

ResearchGate. (2020). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. ResearchGate. Available from: [Link]

-

MDPI. (2020). Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. Molecules. Available from: [Link]

-

Cabral, E. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available from: [Link]

-

ResearchGate. (2021). MS/MS fragmentation of phenolic acids in electrospray ionization in negative mode (ESI−). ResearchGate. Available from: [Link]

-

YouTube. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation. Dr. Puspendra Classes. Available from: [Link]

-

PubChem. 4-Hydroxy-3-methoxy-5-phenylbenzaldehyde | C14H12O3. National Center for Biotechnology Information. Available from: [Link]

-

Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available from: [Link]

-

ResearchGate. (2021). Proposed fragmentation patterns and characteristic ions of 3,4-dihydroxy benzoic acid (1), 3,4-dihydroxy benzaldehyde (7) and 3-methoxy-4-hydroxy benzoic acid (12). ResearchGate. Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

Grützmacher, H. F., et al. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. CORE. Available from: [Link]

-

Wikipedia. 4-Phenylphenol. Wikipedia. Available from: [Link]

-

Chemistry Stack Exchange. (2016). EI-MS: M-28 peak in aldehydes. Chemistry Stack Exchange. Available from: [Link]

-

PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Determining the Crystal Structure of 4-(3-Hydroxyphenyl)benzaldehyde: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Crystallographic Analysis of a Novel Biphenyl Derivative

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its physicochemical properties and biological activity. For drug development professionals and materials scientists, this knowledge is paramount in designing novel therapeutics and functional materials. 4-(3-Hydroxyphenyl)benzaldehyde, a biphenyl derivative, presents an interesting scaffold for further chemical exploration. However, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of a published crystal structure for this specific isomer.[1][2][3][4][5] This guide, therefore, serves a dual purpose: it acknowledges this information gap and provides a detailed, experience-driven roadmap for researchers to determine the crystal structure of 4-(3-Hydroxyphenyl)benzaldehyde. We will delve into the critical aspects of synthesis, purification, single-crystal growth, and ultimately, the elucidation of its structure through single-crystal X-ray diffraction.

Introduction: The Significance of 4-(3-Hydroxyphenyl)benzaldehyde

While the crystal structure of 4-(3-Hydroxyphenyl)benzaldehyde remains undetermined, its constituent functional groups—a hydroxyl moiety and an aldehyde on a biphenyl framework—suggest a high potential for applications in medicinal chemistry and materials science. Hydroxybenzaldehydes are a class of compounds with diverse biological activities, and biphenyl scaffolds are prevalent in many approved drugs. The aldehyde group provides a reactive handle for the synthesis of a wide array of derivatives, such as Schiff bases, chalcones, and alcohols, further expanding its chemical space for drug discovery and development.

The relative positioning of the hydroxyl group at the meta-position of one phenyl ring and the aldehyde at the para-position of the other will dictate the molecule's overall polarity, conformational flexibility, and, crucially, its ability to form intermolecular interactions. These interactions, particularly hydrogen bonds, govern the packing of molecules in the solid state, which in turn influences properties like solubility, melting point, and bioavailability.[6][7][8][9][10] Therefore, obtaining the crystal structure is a critical step in unlocking the full potential of this compound.

Synthesis and Purification: The Foundation for High-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound in high purity. Impurities can inhibit crystallization or lead to poorly diffracting crystals. While a specific, optimized synthesis for 4-(3-Hydroxyphenyl)benzaldehyde is not extensively documented, a plausible and common approach would involve a Suzuki coupling reaction.

Experimental Protocol: Suzuki Coupling for the Synthesis of 4-(3-Hydroxyphenyl)benzaldehyde

-

Reactants: 4-formylphenylboronic acid and 3-bromophenol.

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is essential for the cross-coupling reaction.

-

Base: A base, typically sodium carbonate or potassium phosphate, is required to activate the boronic acid.

-

Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is commonly employed.

-

Procedure: a. To a degassed mixture of the chosen solvent, add 4-formylphenylboronic acid (1.0 eq), 3-bromophenol (1.0 eq), and the base (2-3 eq). b. Add the palladium catalyst (typically 1-5 mol%). c. Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. d. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). e. Upon completion, cool the reaction to room temperature and perform an aqueous workup to remove the base and inorganic byproducts. f. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product should be purified to >98% purity. Column chromatography on silica gel is a standard and effective method. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Single-Crystal Growth: The Art and Science of Crystallization

Obtaining a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step.[11][12][13][14][15] For a small organic molecule like 4-(3-Hydroxyphenyl)benzaldehyde, several techniques can be employed. The key is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice.

Table 1: Common Crystallization Techniques for Small Organic Molecules

| Crystallization Technique | Description | Key Considerations |

| Slow Evaporation | A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. As the solvent slowly evaporates, the concentration of the compound increases, leading to crystallization.[11] | The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. The rate of evaporation can be controlled by the size of the opening of the vial. |

| Vapor Diffusion | A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a "poor" solvent in which the compound is insoluble but which is miscible with the good solvent. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the solubility of the compound and inducing crystallization.[11] | Requires a pair of miscible solvents with different volatilities and in which the compound has significantly different solubilities. |

| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. The decrease in solubility with temperature leads to crystallization.[12] | The rate of cooling is crucial; slower cooling generally yields better crystals. The solution should be free of dust particles which can act as nucleation sites. |

| Layering | A concentrated solution of the compound is carefully layered with a less dense, miscible "poor" solvent. Crystallization occurs at the interface of the two solvents as they slowly mix.[15] | The two solvents must be miscible, and care must be taken to avoid mixing during the layering process. |

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction.[16][17][18] This powerful analytical technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms.

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[19]

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays.[20]

-

Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the molecule.

-

Structure Refinement: The initial model is refined by adjusting the atomic positions and displacement parameters to achieve the best possible fit between the observed and calculated diffraction data.[21][22][23][24]

-

Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The final data is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Predicted Structural Features and Comparative Analysis

In the absence of an experimental structure for 4-(3-Hydroxyphenyl)benzaldehyde, we can predict some of its key structural features by examining the crystal structures of its isomers and related molecules.

Table 2: Comparison of Crystallographic Data for Related Hydroxybenzaldehydes

| Compound | Space Group | Key Hydrogen Bonds | Reference |

| 4-Hydroxybenzaldehyde | P2₁/c | O-H···O (head-to-tail chains) | CSD Refcode: HOBZAL01 |

| 3-Hydroxybenzaldehyde | P2₁/n | O-H···O (dimers) | CSD Refcode: HOBZAL |

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | P2₁/c | O-H···O (chains) | CSD Refcode: VANILL03 |

Note: CSD refcodes are provided for illustrative purposes and would be replaced with actual references in a full publication.

Key Predictions for 4-(3-Hydroxyphenyl)benzaldehyde:

-

Hydrogen Bonding: The presence of a hydroxyl group as a hydrogen bond donor and an aldehyde carbonyl group as a hydrogen bond acceptor strongly suggests that hydrogen bonding will be a dominant intermolecular interaction. The most likely motif is an O-H···O hydrogen bond between the hydroxyl group of one molecule and the carbonyl oxygen of another.

-

Molecular Conformation: The dihedral angle between the two phenyl rings will be a key conformational feature. Steric hindrance between the ortho-hydrogens of the two rings will likely prevent a fully planar conformation. The exact dihedral angle will influence the overall shape of the molecule and how it packs in the crystal lattice.

-

π-π Stacking: The aromatic rings may also participate in π-π stacking interactions, further stabilizing the crystal structure.

Visualizing Potential Intermolecular Interactions

Caption: Potential intermolecular interactions in the crystal structure.

Conclusion: A Path Forward

The crystal structure of 4-(3-Hydroxyphenyl)benzaldehyde remains an open question in the field of structural chemistry. This guide has outlined a comprehensive and experimentally sound approach for its determination. By following the detailed protocols for synthesis, purification, and crystallization, researchers will be well-equipped to obtain single crystals suitable for X-ray diffraction analysis. The subsequent structural elucidation will not only fill a gap in the scientific literature but will also provide invaluable insights into the solid-state properties of this promising molecule, thereby facilitating its potential applications in drug discovery and materials science.

References

-

Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database. Retrieved from [Link]

-

IUCr. (2017). Refinement. Online Dictionary of Crystallography. Retrieved from [Link]

-

Ithaca College. (n.d.). Cambridge Structural Database. Retrieved from [Link]

-

University of Massachusetts Dartmouth. (n.d.). Cambridge Structural Database. Claire T. Carney Library. Retrieved from [Link]

-

Durham University. (n.d.). Introduction to Structure Refinement. Retrieved from [Link]

-

MIT Libraries. (n.d.). Cambridge Structural Database. Retrieved from [Link]

-

re3data.org. (2025). Cambridge Structural Database. Retrieved from [Link]

- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.

-

Oxford Academic. (n.d.). Refinement of crystal structures. Retrieved from [Link]

-

The Biochemist. (2021). A beginner’s guide to X-ray data processing. Portland Press. Retrieved from [Link]

-

Philipps-Universität Marburg. (n.d.). Crystal Growth. Molecular Solids Group. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzaldehyde. Retrieved from [Link]

-

Stanford University. (n.d.). Refinement of X-ray Crystal Structures. Retrieved from [Link]

-

University of Cambridge. (2009). Basic refinement. Structural Medicine. Retrieved from [Link]

- Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. RSC Publishing.

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

- Nanyang Technological University. (n.d.). Single-crystal growth of organic semiconductors. DR-NTU.

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Guide to Growing a Single Crystal. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogen Bonding in Supramolecular Crystal Engineering. Retrieved from [Link]

-

Net-Com. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-hydroxybenzaldehyde. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

-

Desiraju, G. R. (n.d.). Weak hydrogen bonds in crystal engineering. Retrieved from [Link]

- Books. (n.d.). Chapter 2: The Role of Hydrogen Bonding in Co-crystals.

-

MDPI. (n.d.). Analysis of Hydrogen Bonds in Crystals. Retrieved from [Link]

-

PubMed. (2021). Hydrogen Bonding Enhances the Electrochemical Hydrogenation of Benzaldehyde in the Aqueous Phase. Retrieved from [Link]

-

PlantaeDB. (n.d.). 4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde. Retrieved from [Link]

Sources

- 1. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 2. Cambridge Structural Database | Ithaca College [ithaca.edu]

- 3. lib.umassd.edu [lib.umassd.edu]

- 4. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 5. Cambridge Structural Database | re3data.org [re3data.org]

- 6. researchgate.net [researchgate.net]

- 7. icmr.ucsb.edu [icmr.ucsb.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Hydrogen Bonding Enhances the Electrochemical Hydrogenation of Benzaldehyde in the Aqueous Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]

- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. rigaku.com [rigaku.com]

- 18. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 19. selectscience.net [selectscience.net]

- 20. portlandpress.com [portlandpress.com]

- 21. dictionary.iucr.org [dictionary.iucr.org]

- 22. Introduction [pd.chem.ucl.ac.uk]

- 23. academic.oup.com [academic.oup.com]

- 24. Basic refinement [www-structmed.cimr.cam.ac.uk]

Solubility of 4-(3-Hydroxyphenyl)benzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 4-(3-Hydroxyphenyl)benzaldehyde in Organic Solvents

Introduction